GSK2334470, chemically known as (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide, is a small molecule developed by GlaxoSmithKline (GSK) as a research tool to study the biological functions of PDK1. PDK1 is a serine/threonine kinase belonging to the AGC kinase family and plays a crucial role in regulating various cellular processes, including cell growth, survival, metabolism, and tumorigenesis [, , , , , ]. GSK2334470 is a potent and highly selective inhibitor of PDK1, exhibiting an IC50 of ~10 nM []. This compound demonstrates remarkable selectivity for PDK1 over a panel of 93 other protein kinases, including 13 closely related AGC kinases, even at concentrations 500-fold higher [].
The molecular structure of GSK2334470 has been elucidated through X-ray crystallography studies. These studies reveal that GSK2334470 binds to the inactive conformation of PDK1, interacting with the ATP-binding site, back pocket, and glycine-rich loop of the kinase [, ]. This binding mode is crucial for its potency and selectivity in inhibiting PDK1.
GSK2334470 acts as an ATP-competitive inhibitor, directly targeting the ATP-binding site of PDK1 [, ]. By occupying this site, GSK2334470 prevents ATP binding, effectively blocking the catalytic activity of PDK1. This inhibition disrupts the phosphorylation of downstream substrates of PDK1, leading to the modulation of various signaling pathways, including PI3K/AKT/mTOR, MAPK, and FOXO3a pathways [, , , , , , , , ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2